

# Crystal Structure Analysis of 1-(2-Pyrimidinyl)piperazine: A Technical Guide

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## Compound of Interest

Compound Name: 1-(2-Pyrimidinyl)piperazine

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This technical guide provides an in-depth analysis of the crystal structure of **1-(2-Pyrimidinyl)piperazine**, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the experimental protocols for the synthesis and crystallization of its salt forms and presents a comprehensive summary of its crystallographic data.

## Introduction

**1-(2-Pyrimidinyl)piperazine** is a heterocyclic compound that serves as a crucial building block in medicinal chemistry. Its derivatives have shown a wide range of biological activities, making the understanding of its three-dimensional structure paramount for rational drug design and development. This guide focuses on the crystal structures of two salt forms: 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate.

## Experimental Protocols

The following sections detail the methodologies employed in the synthesis, crystallization, and X-ray diffraction analysis of the title compounds.

## Synthesis and Crystallization

### 2.1.1. 4-(pyrimidin-2-yl)piperazin-1-ium chloride (I)

A mixture of 1-(pyrimidin-2-yl)piperazine (0.2 g, obtained from Sigma-Aldrich) and concentrated hydrochloric acid (5 ml) was stirred for 10 minutes at room temperature. The resulting solution was filtered. Colorless block-like crystals suitable for X-ray diffraction were obtained after a few days by slow evaporation of the solvent. The melting point of the crystals was determined to be above 563 K.[1][2]

#### 2.1.2. 4-(pyrimidin-2-yl)piperazin-1-ium nitrate (II)

1-(pyrimidin-2-yl)piperazine (0.2 g, from Sigma-Aldrich) was mixed with concentrated nitric acid (5 ml) and stirred for 10 minutes at room temperature. A white precipitate formed immediately. This precipitate was dried overnight in the open air and then redissolved in water. Colorless, block-shaped crystals were obtained after several days through slow evaporation. The melting point of these crystals was in the range of 463–470 K.[1][2]

## X-ray Data Collection and Structure Refinement

For both compounds, X-ray diffraction data were collected using a CrysAlis PRO diffractometer. The cell refinement and data reduction were performed with the CrysAlis PRO and CrysAlis RED software packages, respectively.[3] The structures were solved and refined using standard crystallographic software.

## Data Presentation

The crystallographic data for the two salts of **1-(2-Pyrimidinyl)piperazine** are summarized in the following tables for easy comparison.

## Crystal Data and Structure Refinement

Parameter	4-(pyrimidin-2-yl)piperazin-1-ium chloride (I)	4-(pyrimidin-2-yl)piperazin-1-ium nitrate (II)
Chemical Formula	<chem>C8H13N4+.Cl-</chem>	<chem>C8H13N4+.NO3-</chem>
Formula Weight	200.67	227.23
Crystal System	Orthorhombic	Monoclinic
Space Group	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>	P2 <sub>1</sub> /c
a (Å)	7.0259 (4)	7.2952 (4)
b (Å)	10.5361 (6)	11.2341 (6)
c (Å)	12.7801 (7)	13.2086 (7)
α (°)	90	90
β (°)	90	100.321 (5)
γ (°)	90	90
Volume (Å <sup>3</sup> )	945.54 (9)	1064.93 (10)
Z	4	4
Temperature (K)	293	293
Radiation	Mo Kα ( $\lambda = 0.71073 \text{ \AA}$ )	Mo Kα ( $\lambda = 0.71073 \text{ \AA}$ )
Reflections collected	5514	6218
Independent reflections	1841	1960
R <sub>int</sub>	0.045	0.040
Final R indices [I > 2σ(I)]	R1 = 0.035, wR2 = 0.091	R1 = 0.058, wR2 = 0.163

Source: Yamuna et al., 2014[4]

## Selected Bond Lengths (Å)

Bond	Compound (I)	Compound (II)
C1—N1	1.336 (3)	1.338 (3)
C1—N2	1.343 (3)	1.342 (3)
C1—N3	1.373 (3)	1.369 (3)
C2—N1	1.328 (4)	1.328 (3)
C3—N2	1.324 (4)	1.325 (3)
C5—N3	1.464 (3)	1.465 (3)
C6—N4	1.483 (3)	1.483 (3)
C7—N4	1.484 (3)	1.484 (3)
C8—N3	1.463 (3)	1.463 (3)

Source: Yamuna et al., 2014[1][3]

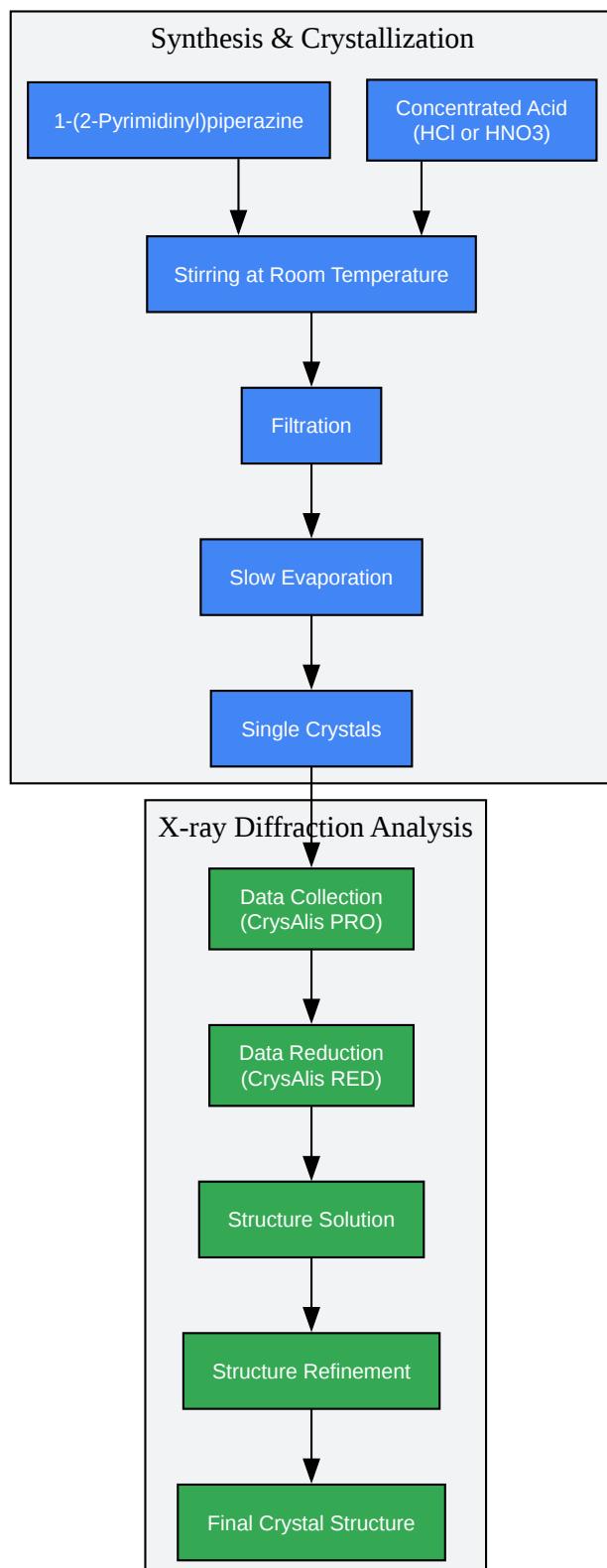
## Selected Bond Angles (°)

Angle	Compound (I)	Compound (II)
N1—C1—N2	126.9 (2)	126.9 (2)
N1—C1—N3	116.3 (2)	116.5 (2)
N2—C1—N3	116.8 (2)	116.6 (2)
C2—N1—C1	115.6 (2)	115.5 (2)
C3—N2—C1	115.8 (2)	115.9 (2)
C8—N3—C5	111.9 (2)	112.1 (2)
C8—N3—C1	123.5 (2)	123.5 (2)
C5—N3—C1	124.5 (2)	124.3 (2)
C6—N4—C7	109.9 (2)	110.0 (2)

Source: Yamuna et al., 2014

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of **1-(2-Pyrimidinyl)piperazine** salts.

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Experimental workflow for crystal structure analysis.

## Structural Commentary

In both salt structures, the piperazine ring adopts a slightly distorted chair conformation.[1][3] The protonation occurs at the nitrogen atom of the piperazine ring that is not attached to the pyrimidine ring.[1][3] The bond lengths and angles are within the expected ranges for similar structures. The crystal packing is stabilized by hydrogen bonding interactions. In the chloride salt, N—H···Cl interactions form zigzag chains.[1] In the nitrate salt, bifurcated N—H···O hydrogen bonds, along with C—H···O interactions, create infinite chains.[1]

## Conclusion

This guide has provided a detailed technical overview of the crystal structure analysis of **1-(2-Pyrimidinyl)piperazine** in its chloride and nitrate salt forms. The presented experimental protocols and quantitative data offer valuable insights for researchers in the fields of crystallography, medicinal chemistry, and drug development, aiding in the design of novel therapeutic agents based on this important molecular scaffold.

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